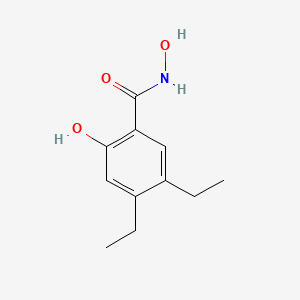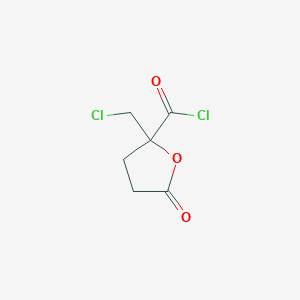
2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride is an organic compound that belongs to the class of oxolane derivatives It is characterized by the presence of a chloromethyl group and a carbonyl chloride group attached to an oxolane ring
Métodos De Preparación
The synthesis of 2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride can be achieved through several routes. One common method involves the reaction of 2-(Chloromethyl)-5-oxooxolane with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the mixture is stirred at a low temperature to ensure complete conversion. The product is then purified by distillation or recrystallization .
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: The carbonyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid and releasing hydrogen chloride (HCl).
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form alcohols or other reduced products.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, lithium aluminum hydride (LiAlH₄) for reduction, and various oxidizing agents such as potassium permanganate (KMnO₄) for oxidation .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride has several applications in scientific research:
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the chloromethyl group.
Material Science: It is utilized in the preparation of polymers and resins with specific properties, such as enhanced thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the modification of the target molecules. The carbonyl chloride group can also participate in acylation reactions, further expanding the compound’s reactivity profile .
Comparación Con Compuestos Similares
2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride can be compared with other similar compounds, such as:
2-(Chloromethyl)-5-oxooxolane: Lacks the carbonyl chloride group, resulting in different reactivity and applications.
5-Oxooxolane-2-carbonyl chloride:
2-(Bromomethyl)-5-oxooxolane-2-carbonyl chloride: The bromomethyl group offers different reactivity compared to the chloromethyl group, affecting the types of reactions and products formed.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
60947-38-8 |
|---|---|
Fórmula molecular |
C6H6Cl2O3 |
Peso molecular |
197.01 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-oxooxolane-2-carbonyl chloride |
InChI |
InChI=1S/C6H6Cl2O3/c7-3-6(5(8)10)2-1-4(9)11-6/h1-3H2 |
Clave InChI |
YFHNGWWDZAHGSE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1=O)(CCl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)

![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
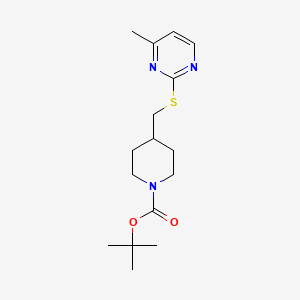
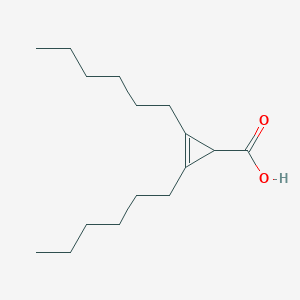
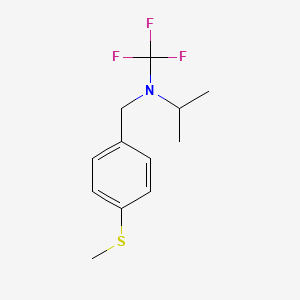
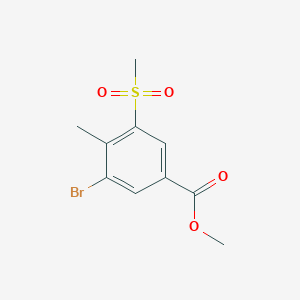
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)
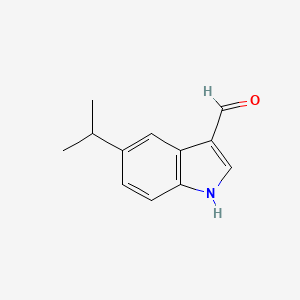
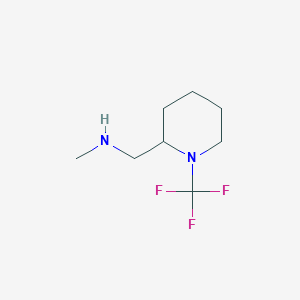
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)

![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
